tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
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Overview
Description
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate, also known as BAM, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
Mechanism Of Action
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, which leads to depolarization of the cell membrane and the subsequent release of neurotransmitters.
Biochemical And Physiological Effects
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to enhance the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages And Limitations For Lab Experiments
One advantage of using tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in lab experiments is its selectivity for nAChRs, which allows for the study of their function in isolation. However, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has a relatively short half-life, which limits its usefulness in long-term experiments.
Future Directions
Future research on tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be used in conjunction with other tools, such as optogenetics and calcium imaging, to further elucidate the function of nAChRs in the brain. Finally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Synthesis Methods
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate can be synthesized through a multistep process that involves the reaction of tert-butyl carbamate with 2-methyl-3-azabicyclo[3.1.0]hexan-6-one. The resulting product is then treated with trifluoroacetic acid to obtain tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in high yield.
Scientific Research Applications
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been studied for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play a crucial role in a variety of physiological processes, including learning and memory, attention, and addiction. tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to selectively bind to nAChRs, making it a useful tool for studying their function.
properties
CAS RN |
134575-28-3 |
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Product Name |
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-6-8-7(5-12-6)9(8)13-10(14)15-11(2,3)4/h6-9,12H,5H2,1-4H3,(H,13,14) |
InChI Key |
HOWBTXXCVBFYGD-UHFFFAOYSA-N |
SMILES |
CC1C2C(C2NC(=O)OC(C)(C)C)CN1 |
Canonical SMILES |
CC1C2C(C2NC(=O)OC(C)(C)C)CN1 |
synonyms |
Carbamic acid, (2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-, 1,1-dimethylethyl ester, |
Origin of Product |
United States |
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